Phenpromethamine HCl is a critical reference standard for resolving isobaric interference with methamphetamine in forensic and anti-doping analyses. - Enables validation of GC-MS derivatization methods to prevent false-positive Schedule II identifications. - Provides crystalline stability for accurate gravimetric stock solution preparation. - Meets WADA testing requirements for unambiguous LC-MS/MS quantification.
Phenpromethamine hydrochloride (CAS 5969-39-1), also known as N-methyl-beta-methylphenethylamine HCl, is a synthetic sympathomimetic amine and a direct positional isomer of methamphetamine . Originally marketed in the 1940s as a volatile free-base nasal inhaler (Vonedrine), the compound is now primarily procured as a high-purity hydrochloride salt for use as a critical analytical reference standard [1]. Because it is frequently detected as an unapproved adulterant in modern weight-loss supplements and is strictly prohibited by the World Anti-Doping Agency (WADA), precise quantification is essential for regulatory and sports testing [2]. The hydrochloride salt form is specifically selected by analytical laboratories because it provides the crystalline stability required for accurate gravimetric preparation and long-term cold storage, ensuring reproducible calibration in high-throughput liquid and gas chromatography workflows .
Generic substitution is entirely unviable when procuring phenpromethamine hydrochloride because its primary value lies in its exact structural identity as a critical isobaric interferent to methamphetamine [1]. If a laboratory attempts to use a related phenethylamine class standard, such as beta-methylphenethylamine (BMPEA) or ephedrine, they cannot accurately map the specific co-elution risks and identical mass-to-charge (m/z) fragmentation pathways that phenpromethamine shares with methamphetamine [1]. Furthermore, substituting the free-base form of phenpromethamine introduces severe volatility and handling errors during quantitative stock solution preparation, compromising ISO-accredited assay reproducibility . Therefore, procuring the exact hydrochloride salt of this specific isomer is a strict technical requirement for validating derivatization methods that prevent false-positive forensic reporting [1].
Phenpromethamine and methamphetamine are positional isomers that produce nearly identical electrospray ionization (ESI) mass spectra, making them indistinguishable in standard un-derivatized LC-MS/MS screening[1]. Procuring the exact phenpromethamine HCl standard allows toxicologists to develop and validate specific derivatization protocols that successfully separate the two compounds, an outcome that is impossible to model using generic phenethylamine analogs [1].
| Evidence Dimension | ESI-LC/MS Fragmentation Profile |
| Target Compound Data | Phenpromethamine HCl (m/z 150 [M+H]+, identical primary CID fragments) |
| Comparator Or Baseline | Methamphetamine HCl (m/z 150[M+H]+) |
| Quantified Difference | ~0% difference in primary un-derivatized CID mass spectra, necessitating the exact standard for method resolution |
| Conditions | Un-derivatized ESI-LC/MS analysis |
Forensic laboratories must procure this exact standard to validate advanced chromatographic methods that prevent false-positive methamphetamine reporting.
For quantitative analytical chemistry, the physical form of the reference standard dictates calibration accuracy. Phenpromethamine free base is a volatile liquid prone to evaporation and degradation, whereas phenpromethamine hydrochloride is a stable crystalline solid . This salt form guarantees long-term stability and allows for highly precise gravimetric weighing during the preparation of stock solutions .
| Evidence Dimension | Form Stability and Weighing Suitability |
| Target Compound Data | Phenpromethamine HCl (crystalline solid, ≥5 years stability at -20°C) |
| Comparator Or Baseline | Phenpromethamine free base (volatile liquid) |
| Quantified Difference | Elimination of evaporative mass loss during weighing and multi-year shelf-life extension |
| Conditions | Standard laboratory storage (-20°C) and analytical balance weighing |
ISO 17025 accredited laboratories require the hydrochloride salt to ensure the exact molar concentrations necessary for legally defensible quantitative calibration curves.
Phenpromethamine is increasingly found alongside other banned stimulants (like deterenol and BMPEA) in illicit sports supplements [1]. Because these multi-stimulant 'cocktails' contain closely related aliphatic and aromatic amines, utilizing the exact phenpromethamine HCl standard is required to establish precise retention times and response factors, ensuring it is not misidentified as BMPEA or 1,3-DMAA during regulatory screening [1].
| Evidence Dimension | Chromatographic Retention Time Mapping |
| Target Compound Data | Phenpromethamine HCl (specific RT and response factor) |
| Comparator Or Baseline | BMPEA and other co-formulated adulterants |
| Quantified Difference | Baseline chromatographic resolution from up to 8 other co-formulated prohibited stimulants |
| Conditions | UHPLC quadrupole-Orbitrap mass spectrometry |
Enables regulatory and food safety laboratories to legally confirm the presence of this specific WWII-era stimulant in complex, multi-ingredient supplement matrices.
Because phenpromethamine is a positional isomer of methamphetamine with identical un-derivatized mass fragmentation, crime labs procure this standard to validate derivatization-based GC-MS and LC-MS/MS methods. This ensures that seized dietary supplements or biological samples containing phenpromethamine do not trigger false-positive convictions for Schedule II controlled substances [1].
Phenpromethamine is explicitly banned by the World Anti-Doping Agency. Accredited sports testing laboratories utilize the hydrochloride salt to generate highly accurate calibration curves, enabling the definitive identification and quantification of the drug in athlete urine and blood samples against a backdrop of complex biological matrices [2].
With the resurgence of WWII-era stimulants in modern weight-loss and pre-workout products, FDA and international regulatory bodies use phenpromethamine HCl to screen commercial products. The standard allows analysts using UHPLC quadrupole-Orbitrap mass spectrometry to separate and quantify phenpromethamine even when it is mixed with up to 8 other unapproved experimental stimulants [3].